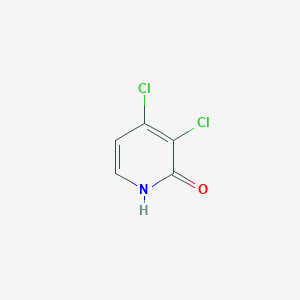
3,4-Dichloro-2-hydroxypyridine
概要
説明
3,4-Dichloro-2-hydroxypyridine is a chlorinated pyridine derivative with the molecular formula C5H3Cl2NO. This compound is part of the broader class of halogenated heterocyclic compounds, which are known for their significant roles in various fields of chemistry, biology, and industry. The presence of chlorine atoms and a hydroxyl group on the pyridine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-hydroxypyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4,5-trichloropyridine with sodium hydroxide in a polar solvent such as tetrahydrofuran. The reaction is carried out at room temperature, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and efficient purification techniques to ensure high yield and purity. The use of continuous flow reactors and advanced separation technologies can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3,4-Dichloro-2-hydroxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to yield alcohol derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products: The major products formed from these reactions include substituted pyridines, ketones, and alcohol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
3,4-Dichloro-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 3,4-Dichloro-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and hydroxyl group on the pyridine ring allow it to form strong hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
類似化合物との比較
- 2-Chloro-3-hydroxypyridine
- 3,5-Dichloro-2-hydroxypyridine
- 3,4-Dichloro-2,6-dihydroxypyridine
Comparison: 3,4-Dichloro-2-hydroxypyridine is unique due to the specific positioning of chlorine atoms and the hydroxyl group on the pyridine ring. This unique structure imparts distinct reactivity and biological activity compared to its analogs. For instance, 3,5-Dichloro-2-hydroxypyridine has different electronic properties and steric effects, leading to variations in its chemical behavior and applications .
特性
IUPAC Name |
3,4-dichloro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTCICZZGMRJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















